2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a benzoxazine ring, and substituted with dimethoxyphenyl and heptyloxyphenyl groups. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Formation of the benzoxazine ring: This involves the cyclization of an ortho-aminophenol with formaldehyde and an appropriate phenol derivative.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(3,4-Dimethoxyphenyl)-5-[4-(methoxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(3,4-Dimethoxyphenyl)-5-[4-(ethoxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of 2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The heptyloxy group, in particular, may influence the compound’s solubility, stability, and interactions with other molecules, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C31H36N2O4 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(4-heptoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C31H36N2O4/c1-4-5-6-7-10-19-36-24-16-13-22(14-17-24)31-33-27(25-11-8-9-12-28(25)37-31)21-26(32-33)23-15-18-29(34-2)30(20-23)35-3/h8-9,11-18,20,27,31H,4-7,10,19,21H2,1-3H3 |
InChI Key |
NULHACVIKMGIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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